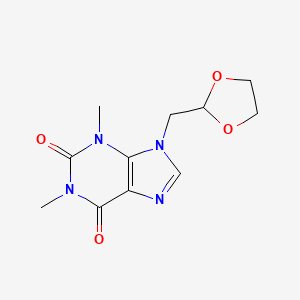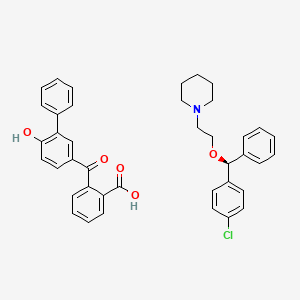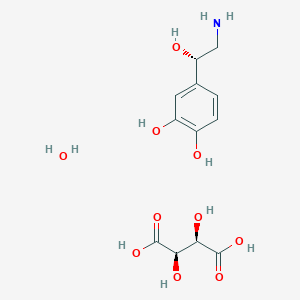
2-Hydroxyalmotriptan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyalmotriptan is a metabolite of Almotriptan . It has a molecular formula of C17H25N3O3S and a molecular weight of 351.47 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyalmotriptan includes a dimethylaminoethyl group and a pyrrolidin-1-ylsulfonylmethyl group attached to an indol-2-ol core . The InChI key is WOKGJBXGULUOGW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Hydroxyalmotriptan is a solid powder . Its boiling point is predicted to be 581.3±60.0 °C, and its density is predicted to be 1.34±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Pharmacological Efficacy in Migraine Treatment : Almotriptan is a 5-hydroxytryptamine1B/1D receptor agonist developed for the acute treatment of migraine. Its efficacy in relieving migraine pain has been demonstrated in clinical trials, showing significant improvements when administered early during a migraine attack. This has led to its recommendation as a first-line treatment option in this condition (Antonaci, De Cillis, Cuzzoni, & Allena, 2010).
Pharmacokinetics and Metabolism : Research on the metabolism of almotriptan using human liver enzymes has revealed that it undergoes 2-hydroxylation and N-demethylation. This metabolic process involves various cytochrome P450s and monoamine oxidase-A (MAO-A), leading to the formation of major metabolites found in humans (Salvà, Jansat, Martinez-Tobed, & Palacios, 2003).
Clinical Trials and Comparative Studies : Almotriptan has been compared with other triptans in various clinical studies, demonstrating comparable or better efficacy and tolerability in the treatment of acute migraines. These studies have provided a foundation for its use in clinical practice and emphasized its potential advantages over other triptans (Ferrari, Roon, Lipton, & Goadsby, 2001).
Formulation and Administration : Research has focused on enhancing the bioavailability and effectiveness of almotriptan through different administration routes and formulation designs, including nasal, buccal, sublingual, transdermal, and pulmonary routes. These studies aim to improve the treatment of migraines and address limitations such as poor oral bioavailability and high rates of headache recurrence (Kassem, 2016).
Safety and Tolerability : The safety profile of almotriptan in various doses has been extensively studied, indicating that it is well-tolerated with minimal adverse events. The maximum tolerated dose was determined to be 150 mg based on clinical trials, showing predictable pharmacokinetics and general tolerability (Mcewen, Salvà, Jansat, & Cabarrocas, 2004).
Propiedades
Número CAS |
1309457-19-9 |
|---|---|
Nombre del producto |
2-Hydroxyalmotriptan |
Fórmula molecular |
C17H25N3O3S |
Peso molecular |
351.47 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-[2-(Dimethylamino)ethyl]-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-Indol-2-ol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



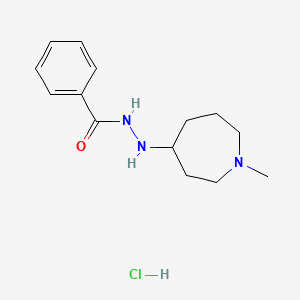
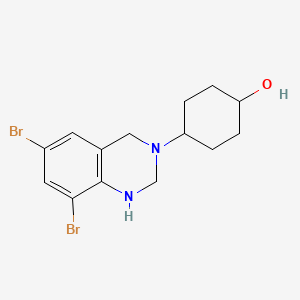
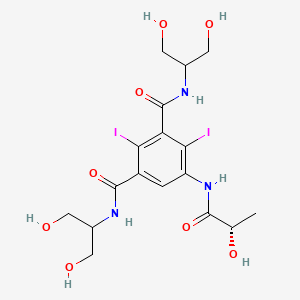
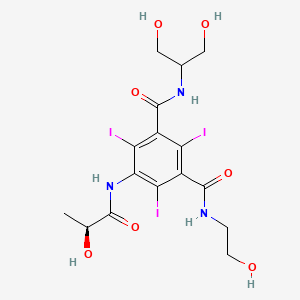
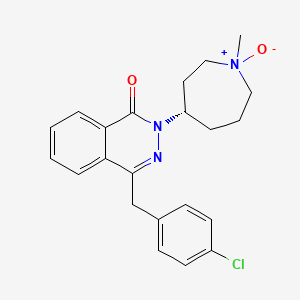
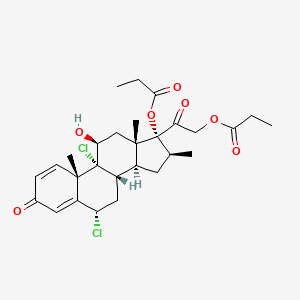
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
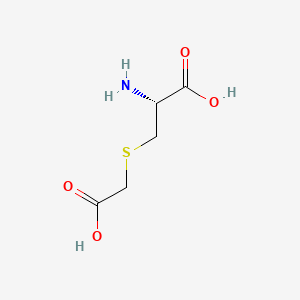
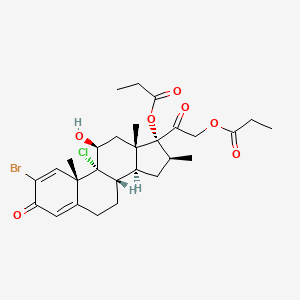
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
